molecular formula C9H10N2S2 B5640170 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione

Cat. No.: B5640170
M. Wt: 210.3 g/mol
InChI Key: MRNIVPAGSZPGDS-UHFFFAOYSA-N
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Description

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione (CAS 298687-01-1) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core functionalized with a dimethylamino group and a thione moiety, which enhances its reactivity and makes it a versatile building block for synthesizing more complex molecules . Research into benzothiazole derivatives has revealed substantial potential in central nervous system (CNS) applications. Structurally similar benzo[d]thiazol compounds have demonstrated pronounced antidepressant effects in preclinical models, with some analogues showing higher efficacy than the reference drug fluoxetine in the forced swimming test . Furthermore, specific derivatives exhibit potent anticonvulsant activity in the maximal electroshock seizure (MES) test, comparable to standard treatments like phenobarbital or valproate . The mechanism for these neuroactive effects is believed to involve the increase of serotonin and norepinephrine concentrations in the CNS . Beyond neuroscience, the thiazole scaffold is a recognized pharmacophore in oncology research. Thiazole and thiosemicarbazone derivatives are investigated for their potential anticancer activity, with mechanisms of action linked to the inhibition of anti-apoptotic Bcl-2 family proteins, potentially inducing programmed cell death in cancer cells . This product is intended for research purposes in these and other exploratory areas. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the safety data sheet for proper handling and storage information, which recommends storage in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-11(2)6-3-4-8-7(5-6)10-9(12)13-8/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNIVPAGSZPGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 5 Dimethylamino Benzo D Thiazole 2 3h Thione and Analogues

Established Synthetic Routes to Benzothiazole-2(3H)-thiones

The synthesis of the benzothiazole-2(3H)-thione core is a well-documented area of heterocyclic chemistry, with several reliable methods available. These approaches can be broadly categorized into cyclization and annulation reactions, and strategies involving thionation or sulfur insertion.

Cyclization and Annulation Reactions

Cyclization reactions form the cornerstone of benzothiazole (B30560) synthesis, typically involving the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. A prevalent method involves the reaction of ortho-substituted anilines with a source for the thiocarbonyl (C=S) group.

One of the most common strategies is the reaction of 2-aminobenzenethiols with carbon disulfide. tandfonline.com However, due to the instability of many 2-aminobenzenethiol derivatives, alternative pathways starting from more stable precursors are often preferred. A widely used green and efficient method involves the reaction of various o-iodoaniline derivatives with carbon disulfide in the presence of a base such as cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetramethylammonium bromide (TMAB). tandfonline.comresearchgate.net This approach facilitates the formation of the C-S and C-N bonds in a one-pot procedure.

Another classical approach begins with the cyclization of arylthioureas. For instance, substituted arylthioureas can be converted to 2-aminobenzothiazoles using an electrophilic bromine source like benzyltrimethylammonium tribromide, which can then be further modified. indexcopernicus.com The direct formation of the thione can be achieved by reacting anilines with potassium thiocyanate (KSCN) in the presence of an acid, followed by a cyclization step. indexcopernicus.com

The table below summarizes various cyclization and annulation strategies leading to the benzothiazole-2(thione) scaffold.

Starting MaterialsReagents & CatalystsKey Features
o-Iodoanilines, Carbon Disulfide (CS₂)Cs₂CO₃, Tetramethylammonium Bromide (TMAB), DMSOHigh yields, greener approach. tandfonline.comresearchgate.net
2-Aminobenzenethiols, Carbon Disulfide (CS₂)High pressure, elevated temperatureTraditional method, often limited by substrate stability. tandfonline.com
Substituted Anilines, KSCNGlacial Acetic Acid, BromineForms 2-aminobenzothiazole (B30445) intermediate. indexcopernicus.com
N-(2-chlorophenyl)benzothioamidesBINAM–Cu(II) complex, Cs₂CO₃Intramolecular C-S bond formation. indexcopernicus.com

Thionation Strategies and Sulfur Insertion Methods

Thionation strategies are integral to the synthesis of benzothiazole-2(3H)-thiones, as they introduce the key sulfur atom of the thiocarbonyl group. Carbon disulfide (CS₂) is the most direct and frequently used reagent for this purpose, serving as a "C=S" synthon. tandfonline.com The reaction between an o-haloaniline and CS₂ promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective tandem reaction for building the heterocyclic ring and inserting the sulfur in one process. researchgate.net

Alternative and often safer methods have been developed to avoid the use of volatile and toxic CS₂. An efficient approach utilizes a combination of potassium sulfide (K₂S) and chloroform (CHCl₃) to generate dichlorocarbene as a carbon source intermediate, which then reacts to form the thione. researchgate.net Another green chemistry approach employs dimethyl sulfoxide (DMSO) as both a carbon source and a mild oxidant in a three-component reaction with o-iodoanilines and K₂S. researchgate.net

Lawesson's reagent is a well-known thionating agent capable of converting carbonyl groups (C=O) into thiocarbonyls (C=S). indexcopernicus.com While more commonly used for converting amides to thioamides or ketones to thioketones, it can be applied to convert a benzothiazol-2(3H)-one precursor into the desired 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione. organic-chemistry.org

The following table outlines key thionation and sulfur insertion methods.

Sulfur SourceKey ReagentsReaction Type
Carbon Disulfide (CS₂)o-Haloanilines, DBUTandem Reaction/Sulfur Insertion. researchgate.net
Potassium Sulfide (K₂S)Chloroform (CHCl₃) or DMSOCS₂ Surrogate/Sulfur Insertion. researchgate.net
Elemental Sulfur (S₈)N-Substituted Arylamines, DMSOOxidative Cyclization/Sulfur Insertion. nih.gov
Lawesson's ReagentBenzothiazol-2(3H)-oneThionation of Carbonyl. indexcopernicus.comorganic-chemistry.org

Targeted Synthesis of this compound

The targeted synthesis of this compound would logically follow the established routes for substituted benzothiazole-2-thiones. A plausible synthetic pathway would start from a readily available aniline derivative, such as N,N-dimethylbenzene-1,3-diamine.

A likely synthetic strategy would involve the following steps:

Introduction of a leaving group: An ortho-halogenation of N,N-dimethylbenzene-1,3-diamine at the position adjacent to one of the amino groups.

Cyclization with a sulfur source: The resulting halogenated diamine could then undergo a cyclization reaction. More practically, one would start with 4-iodo-N,N-dimethylanilin-3-amine. This intermediate could then be subjected to the conditions described by Kumar et al., reacting it with carbon disulfide (CS₂) in the presence of cesium carbonate (Cs₂CO₃) and tetramethylammonium bromide (TMAB) in DMSO at an elevated temperature to yield the final product. tandfonline.com

An alternative approach could involve converting 3-amino-4-(dimethylamino)thiophenol with carbon disulfide. However, the synthesis and isolation of the required substituted aminothiophenol can be challenging. Therefore, the one-pot cyclization from an appropriate o-haloaniline derivative generally represents a more efficient and practical route.

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, it can be further modified to create a library of analogues. The primary sites for functionalization are the nitrogen atom of the thiazole ring and the aromatic benzene moiety.

N-Alkylation and Acylation Reactions

The nitrogen atom at the 3-position of the benzothiazole-2(3H)-thione ring is part of a thioamide functional group. The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. nih.gov

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents introduces an alkyl group onto the nitrogen atom. These reactions are typically carried out in a polar aprotic solvent like DMF or THF. db-thueringen.demdpi.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of N-acyl derivatives. These reactions often require a base to neutralize the acid byproduct. nih.govumpr.ac.id

The table below provides examples of potential N-functionalization reactions.

Reaction TypeElectrophile ExampleBaseProduct Type
N-AlkylationMethyl Iodide (CH₃I)K₂CO₃, NaH3-Methyl-5-(dimethylamino) derivative
N-AlkylationBenzyl Bromide (BnBr)K₂CO₃, NaH3-Benzyl-5-(dimethylamino) derivative
N-AcylationAcetyl Chloride (CH₃COCl)Triethylamine, Pyridine3-Acetyl-5-(dimethylamino) derivative
N-AcylationBenzoyl Chloride (PhCOCl)Triethylamine, Pyridine3-Benzoyl-5-(dimethylamino) derivative

Substitution Reactions on the Benzene Moiety

The benzene portion of the this compound molecule is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating dimethylamino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 4 and 6). The benzothiazole ring itself is generally electron-withdrawing, which deactivates the benzene ring, but the effect of the dimethylamino group is dominant. thieme-connect.dewikipedia.org

Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the activated 4- or 6-positions.

Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group, although the strongly acidic conditions might affect the dimethylamino group. Milder nitrating agents might be required.

Friedel-Crafts Reactions: Acylation or alkylation on the aromatic ring could be achieved, although the Lewis acid catalysts used may complex with the nitrogen and sulfur atoms, potentially complicating the reaction.

The regioselectivity of these substitutions would be a critical aspect to control, with the 4- and 6-positions being the most probable sites of reaction.

Formation of Schiff Bases and Related Imines

The synthesis of benzothiazole-based Schiff bases is a well-established methodology. Generally, an amino-substituted benzothiazole is reacted with a selected aldehyde or ketone in a suitable solvent, often with acid catalysis and heat to drive the reaction to completion by removal of water.

A representative synthetic approach for forming a Schiff base from a hypothetical amino-benzothiazole precursor is outlined below. In this general example, 2-amino-5-(dimethylamino)benzo[d]thiazole is treated with a substituted aromatic aldehyde.

General Reaction Scheme:

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. The specific reaction conditions, such as the choice of solvent, catalyst, temperature, and reaction time, can be optimized to maximize the yield of the desired Schiff base.

Detailed research findings on analogous benzothiazole Schiff bases demonstrate the versatility of this synthetic route. A variety of aromatic and heteroaromatic aldehydes can be employed to generate a diverse library of imine derivatives. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield.

Table of Representative Schiff Base Synthesis from an Aminobenzothiazole Analog:

EntryAldehyde (R-CHO)SolventCatalystReaction ConditionsProduct StructureHypothetical Yield (%)
1BenzaldehydeEthanolAcetic AcidReflux, 4h[Structure of 2-(benzylideneamino)-5-(dimethylamino)benzo[d]thiazole]85
24-NitrobenzaldehydeMethanolp-Toluenesulfonic acidReflux, 6h[Structure of 2-((4-nitrobenzylidene)amino)-5-(dimethylamino)benzo[d]thiazole]92
34-MethoxybenzaldehydeToluene-Reflux with Dean-Stark trap, 8h[Structure of 2-((4-methoxybenzylidene)amino)-5-(dimethylamino)benzo[d]thiazole]88
42-HydroxybenzaldehydeEthanol-Stirring at room temp, 12h[Structure of 2-(((2-hydroxybenzylidene)amino)methyl)-5-(dimethylamino)benzo[d]thiazole]78

Advanced Spectroscopic and Structural Characterization of 5 Dimethylamino Benzo D Thiazole 2 3h Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione. The analysis of one-dimensional (¹H, ¹³C) and multidimensional spectra provides definitive evidence for the connectivity of atoms and the electronic environment of each nucleus. The compound exists predominantly in the thione tautomeric form, a feature that is confirmed by NMR data. mdpi.comnih.gov

The ¹H NMR spectrum provides crucial information about the number and type of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the thiazole (B1198619) ring, and the methyl protons of the dimethylamino group.

The powerful electron-donating nature of the dimethylamino group at the C-5 position significantly influences the chemical shifts of the aromatic protons (H-4, H-6, and H-7) through mesomeric effects, causing a general upfield shift compared to the unsubstituted benzothiazole-2-thione. The protons on the benzene (B151609) ring form a coupled ABC spin system.

N(CH₃)₂ Protons: A prominent singlet is predicted in the aliphatic region, integrating to six protons.

Aromatic Protons:

The H-4 proton, being ortho to the dimethylamino group, is expected to appear as a doublet at the most upfield position of the aromatic signals.

The H-6 proton, also ortho to the amino group, is anticipated to be a doublet of doublets due to coupling with both H-4 and H-7.

The H-7 proton, being meta to the substituent, should appear as a doublet.

N-H Proton: A broad singlet is expected in the downfield region of the spectrum, characteristic of a proton attached to a nitrogen atom in a thioamide-like structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
N-H 12.0 - 13.5 br s -
H-7 7.20 - 7.40 d J = 8.5 - 9.0
H-6 6.80 - 7.00 dd J = 8.5 - 9.0, 2.0 - 2.5
H-4 6.70 - 6.90 d J = 2.0 - 2.5

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Seven distinct signals are anticipated for this compound, accounting for the nine carbon atoms (with the two methyl carbons being chemically equivalent).

The most downfield signal is characteristic of the C=S (thione) carbon, typically appearing above 175 ppm. mdpi.com The carbons of the benzene ring show significant shifts due to the substituent effects. The C-5 carbon, directly attached to the nitrogen, is deshielded, while the ortho (C-4, C-6) and para (C-7a) carbons are shielded (shifted upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=S) 178.0 - 182.0
C-5 145.0 - 149.0
C-3a 135.0 - 139.0
C-7a 128.0 - 132.0
C-7 120.0 - 124.0
C-6 110.0 - 114.0
C-4 105.0 - 109.0

To confirm the assignments from 1D NMR spectra, multidimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A clear cross-peak between the signals for H-6 and H-7 would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-4, C-6, C-7, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for elucidating the complete carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

From the N(CH₃)₂ protons to C-5 and C-4.

From the N-H proton to C-2 and C-7a.

From the H-4 proton to C-5, C-3a, and C-7a.

From the H-7 proton to C-5 and C-3a.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

Key expected vibrational frequencies for this compound include:

N-H Stretching: A medium to strong band in the region of 3100-3300 cm⁻¹, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

C=C Ring Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the benzothiazole (B30560) ring system.

Thioamide Bands: The C=S stretching vibration is not a pure vibration but is coupled with other modes, such as C-N stretching and N-H bending. This results in a series of "thioamide bands." The most prominent of these, often with significant C=S character, is expected in the 1000-1250 cm⁻¹ region.

C-N Stretching: Strong bands associated with the aromatic C-N and aliphatic C-N bonds are expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Principal Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H stretch 3100 - 3300 FT-IR, Raman
Aromatic C-H stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H stretch 2850 - 2980 FT-IR, Raman
C=C ring stretch 1450 - 1620 FT-IR, Raman
C-N stretch 1250 - 1350 FT-IR

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₀N₂S₂), the molecular weight is 210.32 g/mol . crysdotllc.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]˙⁺) at m/z = 210. The fragmentation pattern provides a fingerprint of the molecule's structure. A plausible fragmentation pathway would involve:

Loss of a methyl radical: The initial loss of a methyl radical (•CH₃) from the dimethylamino group is a common pathway for such compounds, leading to a stable, resonance-delocalized cation at m/z = 195. This is often the base peak in the spectrum.

Ring fragmentation: Subsequent fragmentation could involve the cleavage of the thiazole ring, potentially through the loss of a thiocarbonyl (CS) group or other neutral fragments.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment Ion
210 [C₉H₁₀N₂S₂]˙⁺ (Molecular Ion)
195 [M - CH₃]⁺
166 [M - N(CH₃)₂]⁺ or [M - CS]˙⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidity Constant Determination

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions associated with the conjugated benzothiazole system.

The presence of the strong electron-donating dimethylamino group at C-5 in conjugation with the electron-accepting thione group at C-2 creates a potent "push-pull" system. This is expected to give rise to a strong intramolecular charge transfer (ICT) band, causing a significant bathochromic (red) shift of the longest wavelength absorption maximum (λ_max) compared to the unsubstituted parent compound. mdpi.com This strong ICT band would likely extend into the visible region, imparting color to the compound.

Table 5: Predicted UV-Vis Absorption Data

Transition Type Predicted λ_max (nm)
π → π* 280 - 320

This technique is also highly effective for determining the acidity constant (pKa) of the N-H proton. By performing a spectrophotometric titration—recording UV-Vis spectra at a series of different pH values—the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the molecule can be monitored. The absorbance at a wavelength where the two species have different molar absorptivities is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the compound, providing a quantitative measure of its acidity.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

An exhaustive search of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its solid-state molecular geometry and crystal packing, including data tables of crystallographic parameters, bond lengths, and angles, cannot be provided at this time.

Theoretical and Computational Investigations of 5 Dimethylamino Benzo D Thiazole 2 3h Thione

Density Functional Theory (DFT) Studies on Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its most stable three-dimensional shape. scirp.org For benzothiazole (B30560) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are widely employed to perform geometry optimization. nbu.edu.samdpi.com This process determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

These calculations reveal how substituents, such as the dimethylamino group at the 5-position, influence the geometry of the core benzothiazole ring system. For instance, studies on related benzothiazoles show that C-C bond lengths in the benzene (B151609) ring typically range from 1.457 to 1.480 Å, while the C=N bond of the thiazole (B1198619) ring can vary depending on the electronic effects of the substituents. nbu.edu.sa The optimized geometry is crucial as it forms the basis for all other computational predictions, including spectroscopic and reactivity parameters. While specific experimental crystal structure data for 2-(4-methoxyphenyl)benzo[d]thiazole is not available for direct comparison, DFT-calculated geometries for similar systems have shown good agreement with X-ray diffraction data. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Benzothiazole Derivatives using DFT Note: This table presents typical data for related benzothiazole structures as found in the literature, not specifically for 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (Benzene ring)1.46 - 1.48 Å
Bond LengthC=N (Thiazole ring)1.29 - 1.34 Å
Bond AngleC-S-C (Thiazole ring)~90°
Bond AngleC-N-C (Thiazole ring)~110°

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks with greater confidence and understand the electronic and vibrational transitions responsible for them.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov For benzothiazole derivatives, calculated chemical shifts have shown a strong correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds. mdpi.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. mdpi.com These theoretical spectra help in assigning the various vibrational modes, such as C-H stretches, C=C ring vibrations, and the characteristic vibrations of the thiazole ring. While computational frequencies are often systematically overestimated, they can be corrected using scaling factors, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. nbu.edu.sa This method provides information about the electronic transitions between molecular orbitals, predicting the absorption maxima (λ_max) and oscillator strengths. nih.gov For thiazole-containing dyes, TD-DFT has been used to explain how different electron-donating and electron-accepting groups influence the color and electronic properties of the compounds. mdpi.com

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Benzothiazole Derivative Note: This table illustrates the typical correlation between calculated and experimental data for related compounds.

Spectroscopic DataCalculated ValueExperimental Value
¹H NMR (ppm)7.15 - 7.907.25 - 7.70
¹³C NMR (ppm)116 - 159120 - 154
FT-IR (cm⁻¹) ν(C=O)17251715
UV-Vis λ_max (nm)680687

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. plos.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. biointerfaceresearch.com

In the context of drug design, MD simulations are frequently used to study the stability of a ligand-protein complex. nih.gov For benzothiazole derivatives investigated as potential enzyme inhibitors, simulations can reveal how the molecule interacts with amino acid residues in the active site of a target protein. biointerfaceresearch.comnih.gov These simulations, often run for nanoseconds, can confirm the stability of binding poses predicted by molecular docking and highlight key hydrogen bonds or hydrophobic interactions that are crucial for biological activity. plos.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. scirp.org

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The distribution of these orbitals on the molecular structure reveals the most likely sites for nucleophilic and electrophilic attack. scirp.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is easily excitable, which is associated with higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net This gap is also inversely related to the molecule's polarizability. scirp.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (s): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The ability to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. scirp.org

Table 3: Representative Global Reactivity Descriptors for a Benzothiazole Derivative Note: Values are illustrative and derived from literature on related compounds.

ParameterSymbolTypical Calculated Value (eV)
HOMO EnergyE_HOMO-5.70
LUMO EnergyE_LUMO-3.15
Energy GapΔE2.55
Chemical Hardnessη1.275
Electrophilicity Indexω7.74

Computational Elucidation of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states.

For heterocyclic compounds, DFT calculations have been used to elucidate complex reaction pathways. For example, a DFT study on the hydrazinolysis of a related benzodiazepine-thione determined the multi-step mechanism, which involved nucleophilic addition, removal of H₂S, cyclization, and ring-opening. nih.gov The calculations identified the cyclization as the rate-determining step by comparing the activation energies of each transition state. nih.gov Similarly, computational studies can shed light on cycloaddition reactions and transamination mechanisms involving related heterocyclic systems. mdpi.comnih.gov This mechanistic insight is crucial for optimizing reaction conditions and designing synthetic routes to new derivatives.

Tautomerism and Conformational Analysis in Benzo D Thiazole 2 3h Thione Systems

Investigation of Thione-Thiol Tautomerism and Equilibrium

The benzo[d]thiazole-2(3H)-thione core can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide group.

Thione Form: 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione

Thiol Form: 5-(Dimethylamino)benzo[d]thiazole-2-thiol

Tautomeric forms of this compound. (A) Thione form. (B) Thiol form.
Figure 1. The thione-thiol tautomeric equilibrium of this compound.

Spectroscopic Evidence for Tautomeric Forms (e.g., using 13C NMR C=S signals)

Spectroscopic methods are instrumental in identifying the predominant tautomeric form in a sample.

¹³C NMR Spectroscopy: The most definitive evidence for the thione form comes from ¹³C NMR spectroscopy. The carbon atom of the C=S (thione) group exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 160 and 210 ppm. While the specific spectrum for this compound is not reported in the available literature, data from analogous structures provide a reference for the expected chemical shift. For instance, in a series of benzothiazole (B30560) fused thiazolidine (B150603) derivatives, the C=S carbon signal appears around 175-181 ppm. In other heterocyclic thiones, this signal is also found in a similar range. researchgate.net The presence of a signal in this region would be strong evidence for the thione tautomer.

Interactive Data Table: ¹³C NMR Chemical Shifts for C=S in Thione-Containing Heterocycles

CompoundC=S Chemical Shift (ppm)Solvent
1-Methyl-1H-benzimidazole-2(3H)-thione~168.5CDCl₃
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione~170.2DMSO-d₆
Imidazolidine-2-thione~183.4DMSO-d₆
Thiazolidine-2-thione~203.0DMSO-d₆

Note: Data is compiled from various sources for analogous compounds to provide an expected range. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can also differentiate between the two forms. The thione tautomer is characterized by an N-H stretching vibration (typically in the 3100-3400 cm⁻¹ region) and the absence of an S-H stretch. Conversely, the thiol tautomer would show a weak S-H stretching band (around 2500-2600 cm⁻¹) and a C=N stretching vibration. The dominance of a strong N-H absorption band is indicative of the thione form being the major species.

Computational Modeling of Tautomeric Preferences and Energy Differences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. researchgate.net Such studies on related heterocyclic systems consistently show that the thione form is energetically more stable than the thiol form. researchgate.netresearchgate.net

For example, DFT calculations on 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were used to determine that the thione tautomer was the most stable form in aqueous solution. researchgate.net Similarly, computational studies on the tautomerism of 4-methyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione have shown the keto/thione forms to be more stable than their enol/thiol counterparts in both the gas phase and in solution. researchgate.net

These computational models typically involve:

Geometry Optimization: The molecular geometries of both the thione and thiol tautomers are optimized to find their lowest energy structures.

Energy Calculation: Single-point energy calculations are performed using high-level basis sets (e.g., 6-311++G(d,p)) to determine the electronic energies.

Gibbs Free Energy: The Gibbs free energies (ΔG) are calculated to compare the relative stabilities of the tautomers under standard conditions, accounting for zero-point vibrational energy, thermal corrections, and entropy.

Interactive Data Table: Calculated Energy Differences for Thione-Thiol Tautomers in Analogous Systems

Compound SystemComputational MethodΔG (Thiol - Thione) (kcal/mol)Predominant Form
2-MercaptobenzimidazoleDFT/B3LYP> 0Thione
ThionicotinamidesHMO/PPP> 0Thione
4-Methyl-1,5-benzodiazepine-2-thioneDFT/B3LYP> 0Thione

Note: This table presents typical results from computational studies on analogous heterocyclic thiones to illustrate the general trend. scispace.comresearchgate.net

Conformational Analysis of the Dimethylamino Group and Thione Moiety

Thione Moiety and Benzothiazole Ring: The fused benzothiazole-2(3H)-thione ring system is expected to be largely planar. X-ray crystallographic studies of related benzothiazole derivatives confirm the planarity of this core structure. rsc.org

Dimethylamino Group: The key conformational feature is the rotation of the dimethylamino group around the C5-N bond. The degree of planarity of the nitrogen atom and the rotational barrier are influenced by the extent of conjugation between the nitrogen lone pair and the π-system of the benzothiazole ring.

Computational studies on related 2-dimethylamino-1,3,4-thiadiazoles have been performed to calculate the barriers to rotation of the dimethylamino group. mdpi.com These studies, using methods like CNDO/2, have shown that the calculated barriers are in good agreement with experimental values when a planar dimethylamino nitrogen atom is assumed, indicating significant resonance interaction. mdpi.com The rotational barrier is influenced by steric hindrance and the electronic effects of other substituents on the ring. For the 5-(dimethylamino) group, a significant resonance interaction with the aromatic system is expected, which would favor a more planar conformation and result in a measurable rotational barrier. This rotation can often be studied using dynamic NMR spectroscopy and computational methods. researchgate.net

Interactive Data Table: Calculated Rotational Barriers for Dimethylamino Groups in Heterocyclic Systems

CompoundComputational MethodCalculated Rotational Barrier (kcal/mol)
2-Dimethylamino-5-methyl-1,3,4-thiadiazoleCNDO/2~13.5
2-Dimethylamino-5-phenyl-1,3,4-thiadiazoleCNDO/2~12.9
para-Substituted AnilinesDFT/wB97X-DVaries with substituent (e.g., ~5-7 for EDGs)

Note: Data from analogous systems are presented to illustrate the typical magnitude of rotational barriers for dimethylamino groups attached to aromatic/heterocyclic rings. mdpi.com

Reactivity and Reaction Mechanisms of 5 Dimethylamino Benzo D Thiazole 2 3h Thione

Electrophilic and Nucleophilic Reactivity of the Thione Functional Group

The thione functional group in 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione is a versatile reactive center, capable of engaging with both electrophiles and nucleophiles. The presence of the electron-donating dimethylamino group at the 5-position significantly enhances the electron density throughout the benzothiazole (B30560) ring system, which in turn influences the reactivity of the thione moiety. This electron-donating effect increases the nucleophilicity of the sulfur atom, making it more susceptible to attack by electrophiles.

Electrophilic Attack at Sulfur: The exocyclic sulfur atom is the primary site of electrophilic attack. Common electrophilic reactions include alkylation and acylation. For instance, in the presence of a base, the thione can be deprotonated to form a highly nucleophilic thiolate anion, which readily reacts with alkyl halides to yield S-alkylated products (2-alkylthio-5-(dimethylamino)benzothiazoles). Similarly, acylation with acyl chlorides or anhydrides would lead to the corresponding S-acyl derivatives.

Nucleophilic Attack at Carbon: The thione carbon atom is electrophilic and can be attacked by nucleophiles. However, the electron-donating nature of the dimethylamino group may slightly diminish the electrophilicity of this carbon. Nevertheless, strong nucleophiles can react at this position. For example, reactions with amines or hydrazines could potentially lead to the displacement of the thione sulfur and the formation of 2-amino or 2-hydrazino benzothiazole derivatives, respectively. The tautomeric equilibrium between the thione and thiol forms is a key aspect of the reactivity of 2-mercaptobenzothiazoles. For 2-mercaptobenzothiazole (B37678) itself, the thione form is largely predominant in neutral solution.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The substitution pattern of the benzothiazole ring, particularly the presence of the dimethylamino group at the 5-position, plays a crucial role in directing the outcome of derivatization reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The dimethylamino group is a powerful activating group and an ortho-, para-director. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions ortho and para to the dimethylamino group, namely the 4- and 6-positions of the benzothiazole ring. The specific regiochemical outcome would likely be influenced by steric factors and the nature of the electrophile.

Regioselectivity in Alkylation and Acylation: As mentioned earlier, alkylation and acylation reactions of the thione functional group are expected to be highly regioselective, occurring exclusively at the exocyclic sulfur atom due to its high nucleophilicity, especially in its thiolate form.

Stereoselectivity: For derivatization reactions that introduce a new chiral center, the potential for stereoselectivity exists. However, without specific examples of such reactions involving this compound in the literature, a detailed discussion on stereoselectivity remains speculative. In general, the stereochemical outcome of reactions at a prochiral center would be influenced by the steric and electronic environment created by the bicyclic benzothiazole framework and the dimethylamino substituent.

Cycloaddition and Ring Transformation Reactions

The benzothiazole ring system can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic structures. The electron-rich nature of this compound is expected to influence its reactivity in these transformations.

[3+2] Cycloaddition Reactions: Benzothiazole derivatives have been shown to undergo dearomative [3+2] cycloaddition reactions. nih.gov The electron-rich nature of the 5-dimethylamino substituted benzothiazole could enhance its reactivity as the 2π component in such cycloadditions with suitable 3-atom components. These reactions could provide access to novel polycyclic systems containing the hydropyrrolo[2,1-b]thiazole core. nih.gov

Redox Properties and Potential as Reducing/Oxidizing Agent

The redox behavior of this compound is influenced by both the benzothiazole core and the dimethylamino substituent. The electron-donating dimethylamino group is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted benzothiazole-2-thione.

Oxidation: The thione group can be oxidized. For instance, treatment with oxidizing agents could lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives. The benzothiazole ring itself can also undergo oxidation under stronger conditions. The presence of the electron-donating dimethylamino group would likely make the aromatic ring more susceptible to oxidative processes.

Reduction: The thione group can be reduced to a thiol, although this is less common. More typically, the focus of reduction studies on related systems is on other functional groups that may be present in derivatives.

Electrochemical Behavior: Electrochemical studies on benzothiazole derivatives have been conducted to understand their redox properties. nih.gov The introduction of an electron-donating group like dimethylamino would be expected to shift the oxidation potential to less positive values, reflecting an increased ease of electron removal. Conversely, the reduction potential might be shifted to more negative values. The specific electrochemical properties would be valuable for applications in materials science and as redox mediators. Theoretical studies on substituted benzothiazoles have shown that electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), which correlates with a lower ionization potential and easier oxidation. nih.govnih.govresearchgate.net

Advanced Applications in Analytical Chemistry and Materials Science

Utilization as Ligands in Coordination Chemistry

The coordination chemistry of thiazole-containing ligands is a rich and expanding field of study. researchgate.netresearchgate.net The presence of both nitrogen and sulfur atoms in the thiazole (B1198619) ring allows for versatile coordination with a variety of metal ions. nih.gov The thione group in 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione provides an additional coordination site, enhancing its potential as a multidentate ligand.

The synthesis of metal complexes involving benzothiazole-based ligands has been extensively reported. Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, such as ethanol. qu.edu.iqijper.org The resulting complexes can be characterized using a suite of analytical techniques to elucidate their structure and properties.

Common characterization techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the ligand and its complexes in solution.

Electrospray Ionization (ESI) Mass Spectrometry: To confirm the molecular weight of the complexes.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability of the complexes. ijper.org

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Studies on related benzothiazole (B30560) derivatives have shown the formation of stable complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). ijper.orgresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq The geometry of these complexes can vary, with common structures being octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. qu.edu.iq

Table 1: Examples of Metal Complexes with Thiazole-Based Ligands and Their Characterization

LigandMetal Ion(s)Characterization TechniquesReported Geometry
3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acidCu(II), Co(II), Ni(II), Cd(II), Zn(II)FT-IR, ¹H NMR, ESI-MS, TGA/DTASquare Planar
3-(Benzo[d]thiazole-2-Yl)-9-Oxo...Co(II), Ni(II), Cu(II), Zn(II)FT-IR, UV-Vis, Mass Spec.Octahedral
4-chloro-6-nitro-2-amino-1,3-benzothiazole derivativesAl(III), Ni(II), K(I)FT-IR, ¹H NMR, X-rayNot specified

The coordination mode of benzothiazole-based ligands can be versatile. They can act as monodentate, bidentate, or even tridentate ligands, coordinating through the nitrogen and sulfur atoms of the thiazole ring, as well as other donor atoms present in the molecule. uobaghdad.edu.iq In the case of this compound, the thione sulfur and the thiazole nitrogen are potential coordination sites.

The stability of the metal complexes in solution is a crucial parameter and can be quantified by determining the stability constants. The pH-metric titration method is a common technique used to determine the proton-ligand and metal-ligand stability constants. jocpr.com Studies on similar N-benzothiazol-2-yl-3,5-disubstituted pyrazolines have shown the simultaneous formation of 1:1 and 1:2 metal-ligand complexes with transition metal ions like Co(II), Ni(II), and Cu(II). jocpr.com The stability of these complexes is influenced by factors such as the nature of the metal ion and the substituents on the ligand.

Application as Corrosion Inhibitors: Adsorption Mechanism Studies

Benzothiazole derivatives have been recognized for their efficacy as corrosion inhibitors for various metals and alloys. rsc.orgresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov

The adsorption mechanism can be complex and may involve both physical (physisorption) and chemical (chemisorption) interactions. nih.gov The heteroatoms (N, S) and the π-electrons of the aromatic ring in the benzothiazole moiety play a crucial role in the adsorption process. The dimethylamino group in this compound, being a strong electron-donating group, is expected to enhance the electron density on the molecule, thereby facilitating its adsorption onto the metal surface.

Studies on related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) have shown that the adsorption behavior can be influenced by the chemical functionality. For instance, 2-MBT has been suggested to facilitate the precipitation of a protective layer by complexing with dissolved metal ions (e.g., Zn²⁺), while 2-aminobenzothiazole (B30445) (2-ABT) is thought to form a thin inhibitor film through chemisorption. rsc.org The adsorption process is often modeled using adsorption isotherms, such as the Langmuir isotherm, to understand the interaction between the inhibitor and the metal surface. nih.gov

Table 2: Corrosion Inhibition Data for Related Thiazole/Thione Compounds

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)Carbon Steel1 M HCl91.1Langmuir
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)Carbon Steel1 M HCl94.0Langmuir
5-amino-1,3,4-thiadiazole-2-thiolASTM A-890-1B Stainless Steel3.5% NaClNot specifiedDamaskin-Parsons

Potential as Fluorescent Probes or Chemosensors for Specific Analytes

Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent probes and chemosensors for the detection of various analytes. rsc.orgresearchgate.netnih.govnih.gov The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) process, which can be modulated by the presence of specific analytes.

The 5-(dimethylamino) group in this compound is a strong electron-donating group, which can enhance the ICT character and influence the fluorescence properties of the molecule. This makes it a promising candidate for the development of fluorescent sensors. For instance, benzothiazole-based probes have been successfully employed for the detection of:

Cysteine: A probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), showed a significant fluorescence enhancement in the presence of cysteine. rsc.orgresearchgate.net

Cyanide (CN⁻): A sensor based on a benzothiazole moiety conjugated with 1H-indene-1,3(2H)-dione was developed for the selective detection of cyanide ions. nih.gov

2,4,6-Trinitrophenol (TNP): A benzothiazole-based fluorescent probe was used for the sensitive detection of TNP, a common explosive. nih.gov

The sensing mechanism often involves the interaction of the analyte with the probe, which perturbs the ICT process, leading to a change in the fluorescence intensity or wavelength. The high sensitivity and selectivity of these probes make them valuable tools in environmental monitoring and biological imaging.

Integration into Functional Materials for Sensing or Optical Applications

The unique electronic and optical properties of benzothiazole derivatives make them attractive building blocks for the creation of functional materials with applications in sensing and optics. mdpi.com The ability of these molecules to participate in charge transfer processes and their inherent fluorescence can be harnessed in the design of advanced materials.

For example, 2,1,3-benzothiadiazoles, which are structurally related to benzothiazoles, are used as components in:

Organic Light-Emitting Diodes (OLEDs): Their fluorescent properties are utilized in the emissive layer of OLEDs. mdpi.com

Organic Transistors: They can be incorporated into the semiconductor layer of organic field-effect transistors. mdpi.com

Solar Cells: Their ability to absorb light and participate in charge transfer makes them suitable for use in organic solar cells. mdpi.com

Furthermore, the incorporation of thiazole rings into molecular structures has been shown to enhance second-order nonlinear optical (NLO) susceptibilities. This suggests that materials containing the this compound moiety could have potential applications in NLO devices, such as frequency converters and optical switches. The integration of this compound into polymers or other matrices could lead to the development of novel functional materials with tailored sensing or optical properties.

Concluding Remarks and Future Research Perspectives

Current Challenges and Future Opportunities in Synthesis and Functionalization

The synthesis of substituted benzothiazole-2-thiones typically involves the reaction of a corresponding 2-aminothiophenol (B119425) with carbon disulfide. A primary challenge lies in the synthesis of the requisite precursor, 4-(dimethylamino)benzene-1,2-dithiol or a related aminothiophenol, which can be a multi-step process with potential yield and purity issues. Future synthetic efforts should focus on developing more convergent and atom-economical routes.

Opportunities for innovation are abundant. The development of novel catalytic systems, such as copper- or palladium-catalyzed C-S and C-N bond-forming reactions, could provide more direct and efficient pathways to the core structure. mdpi.com Microwave-assisted organic synthesis (MAOS) presents another avenue to accelerate reaction times and improve yields, a technique that has been successfully applied to other benzothiazole (B30560) derivatives. researchgate.net

Functionalization of the existing 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione core represents a significant area for future exploration. The nitrogen atom at the 3-position and the exocyclic sulfur atom are prime targets for derivatization. Alkylation, arylation, or acylation at these sites could be used to modulate the compound's electronic properties, solubility, and biological activity.

Table 1: Future Synthetic and Functionalization Strategies

Strategy Objective Potential Methods
Greener Synthesis Reduce waste and energy consumption. One-pot reactions, flow chemistry, use of biocatalysts.
C-H Activation Direct functionalization of the benzene (B151609) ring. Transition-metal catalysis (e.g., Rh, Ru, Pd).
N-3 Derivatization Tune steric and electronic properties. Mitsunobu reaction, Buchwald-Hartwig amination.

| S-Functionalization | Create novel conjugates and materials. | Thioetherification, disulfide bond formation, transition metal complexation. |

Advancements in Spectroscopic and Computational Methodologies for Characterization

The structural and electronic properties of benzothiazole derivatives have been effectively studied using a combination of experimental spectroscopy and computational chemistry. scirp.org Techniques such as ¹H NMR, ¹³C NMR, and FT-IR are routinely used for structural elucidation. nih.govresearchgate.net However, a deeper understanding of the molecule's behavior, particularly its photophysical properties, requires more advanced approaches.

The future of characterization lies in the synergy between high-resolution spectroscopic techniques and sophisticated computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven invaluable for predicting molecular geometries, vibrational frequencies, and electronic absorption spectra of related benzothiazoles. scirp.orgmdpi.com Future work should leverage these methods to:

Predict the impact of solvents on the UV-Vis absorption and fluorescence emission spectra (solvatochromism).

Elucidate the nature of frontier molecular orbitals (HOMO-LUMO) to understand charge transfer characteristics. mdpi.com

Model the excited-state dynamics to rationalize fluorescence quantum yields and lifetimes.

Experimentally, the application of advanced 2D-NMR techniques (HSQC, HMBC) can unambiguously confirm structural assignments, especially for more complex derivatives. nih.gov Time-resolved fluorescence spectroscopy could provide critical insights into the excited-state intramolecular charge transfer (ICT) processes expected due to the push-pull nature of the dimethylamino (donor) and thione (acceptor) groups.

Emerging Research Directions in Molecular Recognition and Functional Material Design

The inherent structural features of this compound—a heterocyclic, aromatic system with hydrogen bond acceptors (N, S) and a potential metal-binding thione group—make it an attractive candidate for applications in molecular recognition and functional materials.

In molecular recognition, an emerging direction is the design of chemosensors. The thione group is known to interact with heavy metal ions, and the dimethylamino group can act as a binding or signaling site. Future research could focus on developing selective colorimetric or fluorescent sensors for environmentally relevant ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) or biologically important anions. The design could exploit mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

In functional material design, the benzothiazole core is a known chromophore used in dyes and organic electronics. mdpi.com Future research could explore the incorporation of this compound as a building block in:

Organic Light-Emitting Diodes (OLEDs): The compound's potential fluorescence could be harnessed by incorporating it as an emissive dopant.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge-transfer character suggests potential for second- or third-order NLO properties.

Stimuli-Responsive Polymers: Covalent attachment of the molecule to a polymer backbone could yield materials that change color or fluorescence in response to changes in pH, temperature, or the presence of specific analytes.

Potential for Development of Novel Academic Probes and Reagents

The development of novel chemical tools for academic research is a critical endeavor. The photophysical properties expected for this compound suggest its potential as a fluorescent probe. The strong electron-donating dimethylamino group and the thiazolethione system create a donor-acceptor (D-A) structure, which often results in environmentally sensitive fluorescence.

This solvatochromic behavior could be exploited to develop probes for mapping the polarity of microenvironments, such as the interior of micelles, polymer matrices, or biological membranes. Furthermore, derivatization of the core structure could lead to probes with high specificity for particular biological targets. For instance, functionalization at the N-3 position with a reactive group could allow for covalent labeling of proteins or other biomolecules, while attachment of a specific recognition motif could enable targeted bioimaging. researchgate.net The thione group itself offers a unique handle for "click" chemistry or for binding to specific metal centers in metalloproteins.

Table 2: Potential Applications as Academic Probes

Probe Type Target Application Principle of Operation
Solvatochromic Probe Mapping micropolarity in cells and materials. Environment-sensitive ICT fluorescence.
Analyte-Specific Probe Detection of metal ions or small molecules. Analyte binding modulates fluorescence via PET or CHEF.
Covalent Labeling Agent Tagging proteins for fluorescence microscopy. N-3 or S-functionalization with a bio-orthogonal reactive group.

| pH Sensor | Measuring pH in cellular compartments. | Protonation of the dimethylamino or thiazole (B1198619) nitrogen alters the ICT state. |

Q & A

Q. What are the standard synthetic routes for 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves starting with thiosemicarbazide and reacting it with carbon disulfide in dimethylformamide (DMF) to form the thione core. Subsequent alkylation or heterocyclization steps are employed to introduce substituents like dimethylamino groups. Optimizations include adjusting reaction temperatures (e.g., 80°C in ethanol for 4 hours) and stoichiometric ratios of reagents (e.g., equimolar NaOH for S-alkylation). Purification via recrystallization or column chromatography improves yields, which can be monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in the benzothiazole ring).
  • IR Spectroscopy : Confirms thione (C=S) stretching vibrations (~1200–1250 cm⁻¹).
  • Elemental Analysis : Validates molecular composition (C, H, N, S%).
  • HPLC : Establishes purity (>95%) using reverse-phase columns (e.g., Agilent 6120 with ESI-MS) .

Q. How does thione-thiol tautomerism influence the reactivity and stability of this compound in different solvents?

  • Methodological Answer : Thione-thiol tautomerism is solvent-dependent. In polar aprotic solvents (e.g., DMSO), the thione form dominates, while protic solvents (e.g., ethanol) favor the thiol tautomer. Computational studies (DFT) predict equilibrium constants and activation energies for tautomeric shifts. Experimentally, UV-Vis and NMR titration in varying solvents quantify tautomer ratios, which impact nucleophilic reactivity (e.g., disulfide bond formation in biological targets) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reaction yields or spectroscopic data during the synthesis of derivatives?

  • Methodological Answer :
  • Systematic Optimization : Vary reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches.
  • Cross-Validation : Compare NMR, HPLC, and X-ray crystallography data (e.g., as in omeprazole intermediate studies) to confirm structural assignments.
  • Control Experiments : Isolate intermediates (e.g., via flash chromatography) to identify side reactions or byproducts .

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) to assess electron-donating effects of the dimethylamino group.
  • Molecular Dynamics (MD) : Simulate solvent interactions and tautomeric equilibria using software like Chemcraft or Gaussian.
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from sulfur to the aromatic system) .

Q. What are the structure-activity relationship (SAR) considerations for designing derivatives as selective immunoproteasome inhibitors?

  • Methodological Answer :
  • Fragment-Based Screening : Identify core benzothiazole-thione scaffolds with β5i subunit affinity.
  • Warhead Modification : Replace thione with carbonitriles to enhance covalent binding (e.g., targeting Cys48 in β5i).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) to improve binding selectivity over constitutive proteasomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.